molecular formula C9H9ClINO B14060491 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one

Cat. No.: B14060491
M. Wt: 309.53 g/mol
InChI Key: IGDHBTSSNQYGJI-UHFFFAOYSA-N
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Description

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO. This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one typically involves the halogenation of a precursor compound followed by amination. One common method involves the reaction of 3-amino-2-iodobenzene with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The iodine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium azide or thiourea.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azido or thiol derivatives.

Scientific Research Applications

1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one
  • 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

Comparison: 1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(3-amino-2-iodophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H9ClINO/c1-5(10)9(13)6-3-2-4-7(12)8(6)11/h2-5H,12H2,1H3

InChI Key

IGDHBTSSNQYGJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)I)Cl

Origin of Product

United States

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